Head‑to‑Head M1 Potency Gradient: MSD‑M1PAM‑NC vs. the Active Probe MSD‑M1PAM (PQCA) in Human M1 FLIPR Assays
In an identical human M1 CHONFAT cell calcium mobilization assay format, MSD‑M1PAM‑NC exhibits an inflection point (IP) of 23,000 nM, representing a ~170‑fold right‑shift relative to the matched active probe MSD‑M1PAM (PQCA), which has a reported EC₅₀ of 135 nM on human M1 [1]. This quantitative potency cliff—engineered by a single carboxylic acid‑to‑pyrrolidine amide substitution—provides an internal experimental benchmark for confirming that biological responses observed with the active probe are genuinely M1‑PAM‑dependent rather than assay‑background artifacts [2].
| Evidence Dimension | M1 PAM potency (inflection point / EC₅₀ on human M1 receptor) |
|---|---|
| Target Compound Data | MSD‑M1PAM‑NC: IP = 23,000 nM (23 µM) |
| Comparator Or Baseline | MSD‑M1PAM (PQCA): EC₅₀ = 135 nM (human M1) |
| Quantified Difference | ~170‑fold lower potency (23,000 nM vs. 135 nM) |
| Conditions | Human M1 receptor expressed in CHONFAT cells; calcium mobilization measured by FLIPR; preincubation 4 min; acetylcholine stimulation read at 4 min; data from ChEMBL (CHEMBL2204283) and MedChemExpress. |
Why This Matters
This scaffold‑matched potency gradient allows researchers to use an identical concentration of the negative control in every assay, ruling out non‑specific cellular effects while maintaining matched physicochemical properties.
- [1] ChEMBL Database. CHEMBL2204283 (MSD‑M1PAM‑NC). Positive allosteric modulation of human M1 in CHONFAT cells, FLIPR assay: IP = 23,000 nM. View Source
- [2] Kuduk SD et al. Identification of amides as carboxylic acid surrogates for quinolizidinone‑based M1 PAMs. ACS Med Chem Lett. 2012;3(12):1070‑74. Compound 2 = MSD‑M1PAM‑NC. View Source
